molecular formula C8H8BrNO2 B085322 2-Amino-3-bromo-5-methylbenzoic acid CAS No. 13091-43-5

2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322
CAS No.: 13091-43-5
M. Wt: 230.06 g/mol
InChI Key: LCMZECCEEOQWLQ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-methylbenzoic acid typically involves the bromination of 5-methyl-2-nitrobenzoic acid followed by reduction of the nitro group to an amino group. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Coupling Products: Amides, peptides, or other conjugated molecules.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Amino-3-bromo-5-methylbenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-methylbenzoic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors through its amino and carboxyl groups, forming hydrogen bonds and ionic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzoic acid
  • 2-Amino-3-bromo-5-chlorobenzoic acid
  • 2-Amino-3-bromo-5-fluorobenzoic acid
  • 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Uniqueness

2-Amino-3-bromo-5-methylbenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which allows for diverse chemical reactivity and the formation of various derivatives.

Properties

IUPAC Name

2-amino-3-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMZECCEEOQWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379016
Record name 2-Amino-3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13091-43-5
Record name 2-Amino-3-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methylbenzoic acid (25.0 g, 170 mmol) in acetic acid (250 ml) was added bromine (10 ml, 195 mmol) and the reaction mixture was stirred at room temperature for 2 h. The mixture was filtered and the solid material was washed with water and cyclohexane and dried to give the title compound (33.4 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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